(S)-1-methoxy-3-heptanethiol
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Overview
Description
(S)-1-methoxy-3-heptanethiol is an organic compound characterized by a methoxy group attached to a heptane chain with a thiol group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methoxy-3-heptanethiol typically involves the reaction of (S)-3-heptanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group. Finally, the thiol group is introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-methoxy-3-heptanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-methoxy-3-heptanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-1-methoxy-3-heptanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-methoxy-3-hexanethiol: Similar structure but with a shorter carbon chain.
(S)-1-methoxy-3-octanethiol: Similar structure but with a longer carbon chain.
(S)-1-methoxy-3-pentanethiol: Similar structure but with an even shorter carbon chain.
Uniqueness
(S)-1-methoxy-3-heptanethiol is unique due to its specific chain length and the presence of both methoxy and thiol groups. This combination of functional groups and chain length can result in distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
400052-49-5 |
---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
(3S)-1-methoxyheptane-3-thiol |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-8(10)6-7-9-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
HRYCNFLXCKVTER-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](CCOC)S |
Canonical SMILES |
CCCCC(CCOC)S |
density |
0.901-0.905 |
physical_description |
Colourless liquid; Sulfureous aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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